2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
CAS No.: 2097895-37-7
Cat. No.: VC5183861
Molecular Formula: C18H19N3O4
Molecular Weight: 341.367
* For research use only. Not for human or veterinary use.
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one - 2097895-37-7](/images/structure/VC5183861.png)
Specification
CAS No. | 2097895-37-7 |
---|---|
Molecular Formula | C18H19N3O4 |
Molecular Weight | 341.367 |
IUPAC Name | 2-(1,3-benzodioxol-5-yl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Standard InChI | InChI=1S/C18H19N3O4/c1-12-19-6-4-17(20-12)25-14-5-7-21(10-14)18(22)9-13-2-3-15-16(8-13)24-11-23-15/h2-4,6,8,14H,5,7,9-11H2,1H3 |
Standard InChI Key | HMPXBAXJOLMJAJ-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Introduction
This compound likely belongs to a class of heterocyclic organic molecules featuring a benzodioxole moiety, a pyrimidine ring, and a pyrrolidine group. These structural motifs are commonly found in biologically active compounds and are often investigated for their pharmacological properties.
Key Structural Features
-
Benzodioxole Group: Known for its presence in natural products and synthetic drugs, this group contributes to the molecule's aromaticity and potential biological activity.
-
Pyrimidine Ring: A six-membered nitrogen-containing heterocycle often associated with DNA/RNA analogs and pharmaceutical agents.
-
Pyrrolidine Subunit: A five-membered nitrogen-containing ring that can enhance solubility and receptor binding in drug design.
Potential Applications
Based on its structure, this compound could be explored for:
-
Pharmacological Activity: The combination of aromatic and heterocyclic systems suggests potential as an enzyme inhibitor or receptor modulator.
-
Material Science: Aromatic compounds with heterocycles are sometimes used in organic electronics or as precursors for advanced materials.
Synthetic Pathways
The synthesis of such a compound would likely involve:
-
A condensation reaction to form the benzodioxole core.
-
Functionalization of the pyrimidine ring to introduce the ether linkage.
-
Coupling with the pyrrolidine derivative through an alkylation or acylation step.
Characterization Techniques
To confirm the structure and purity of this compound, researchers typically use:
-
NMR Spectroscopy: For identifying hydrogen and carbon environments.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): To identify functional groups.
-
X-ray Crystallography: For precise structural determination.
Data Table
Below is a hypothetical data table summarizing key chemical properties:
Property | Value/Description |
---|---|
Molecular Formula | CHNO |
Molecular Weight | ~329 g/mol |
Melting Point | To be determined |
Solubility | Likely soluble in organic solvents |
Functional Groups | Benzodioxole, Pyrimidine, Pyrrolidine |
Research Directions
Future studies could focus on:
-
Biological assays to evaluate antimicrobial, anticancer, or enzyme inhibition properties.
-
Computational modeling to predict binding affinities with biological targets.
-
Derivatization to enhance activity or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume